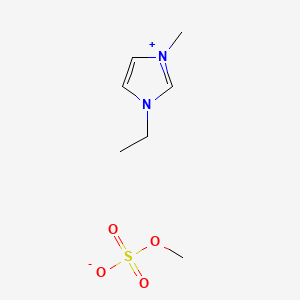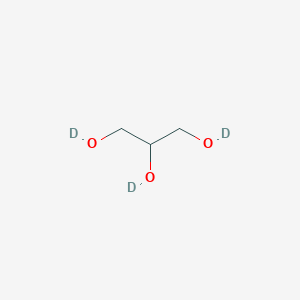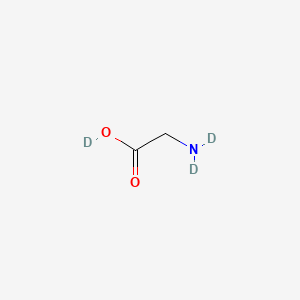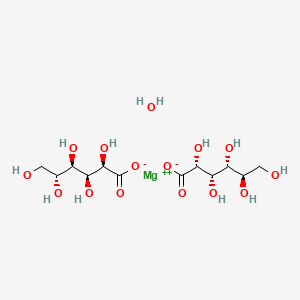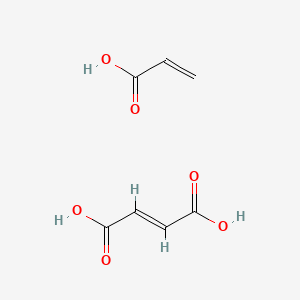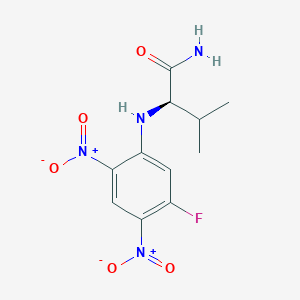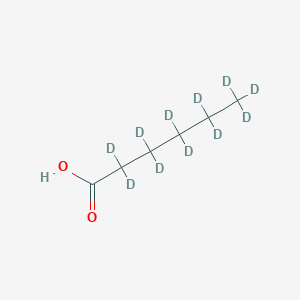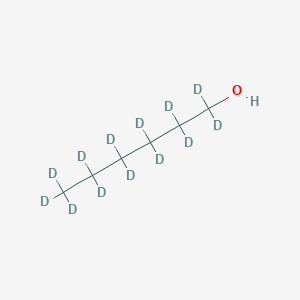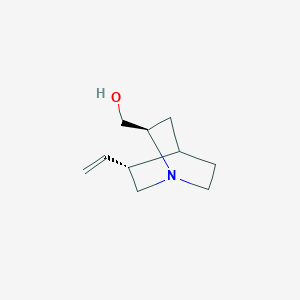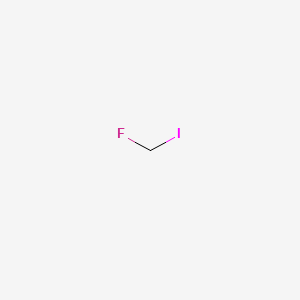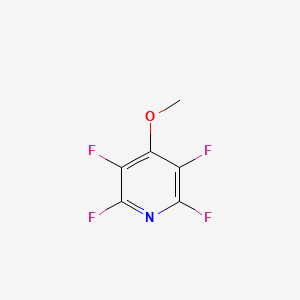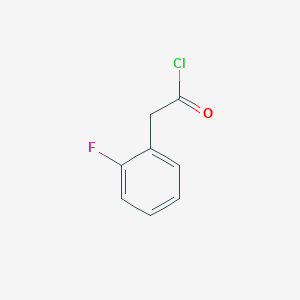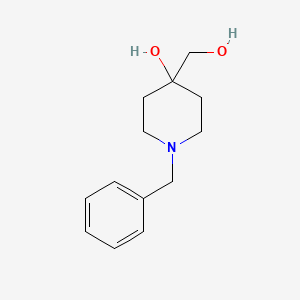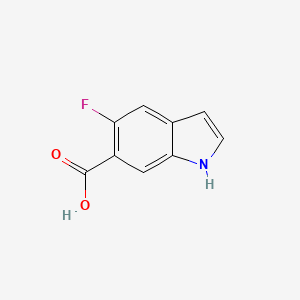
5-fluoro-1H-indole-6-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-1H-indole-6-carboxylic acid is a compound that belongs to the class of indole carboxylic acids, which are known for their diverse biological activities and applications in medicinal chemistry. The indole moiety is a common structural framework in many natural products and pharmaceuticals, and the introduction of a fluorine atom can significantly alter the chemical and biological properties of these compounds.
Synthesis Analysis
The synthesis of indole carboxylic acid derivatives can be achieved through various methods. For instance, the Japp–Klingemann reaction followed by Fischer indole cyclization is used to synthesize fluorescent carboxylic acid derivatives with a 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety, which is structurally related to 5-fluoro-1H-indole-6-carboxylic acid . Another approach involves the synthesis of 1H-indole-3-carboxylic acid pyridine-3-ylamides, which are potent 5-HT2C receptor antagonists, indicating the versatility of indole carboxylic acids in drug design . Additionally, a robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate for HIV non-nucleoside reverse transcriptase inhibitors, demonstrates the importance of halogenated indoles in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of indole carboxylic acids can be significantly influenced by the presence of halogen atoms. For example, the synthesis and X-ray structure determination of 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid reveal the impact of halogen substitution on the molecular conformation . Although not directly related to 5-fluoro-1H-indole-6-carboxylic acid, this study provides insight into the structural aspects of halogenated carboxylic acids.
Chemical Reactions Analysis
Indole carboxylic acids can undergo various chemical reactions, including decarboxylative fluorination, which is a transition-metal-free method applicable to electron-rich heteroaromatic carboxylic acids . This reaction is relevant to the synthesis of fluorinated indole derivatives. Furthermore, the synthesis of 5-fluoro-dihydroindolizines from pyrrole-2-acetic acids and trifluoromethyl alkenes via dual C-F bond cleavage demonstrates the reactivity of fluorinated indoles in constructing complex heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carboxylic acids can be influenced by their functional groups and substituents. The spectroscopic exploration of carboxylic acid derivatives indicates that the fluorescence properties of these compounds are sensitive to the solvent environment, which is a result of intermolecular hydrogen bonding and polarity . The determination of 5,6-dihydroxyindole-2-carboxylic acid using high-pressure liquid chromatography with fluorometric detection showcases the analytical methods used to study the properties of indole derivatives .
科学的研究の応用
Indole Synthesis and Classification
The indole skeleton, a fundamental framework in natural products and pharmaceuticals, has inspired extensive research into its synthesis. Taber and Tirunahari (2011) reviewed methods for indole synthesis, providing a comprehensive classification that organizes approaches to constructing the indole nucleus. This classification facilitates understanding of the diverse strategies employed in indole synthesis, highlighting the relevance of such methodologies in creating compounds like 5-fluoro-1H-indole-6-carboxylic acid for various scientific and medicinal applications (Taber & Tirunahari, 2011).
Fluorinated Compounds and Environmental Considerations
Wang et al. (2013) explored the transition from long-chain perfluoroalkyl carboxylic acids (PFCAs) and their environmental impact, emphasizing the need for safer fluorinated alternatives. The review suggests the critical role of understanding the environmental behavior of fluorinated compounds like 5-fluoro-1H-indole-6-carboxylic acid in mitigating risks associated with their use and disposal (Wang et al., 2013).
Biocatalyst Inhibition by Carboxylic Acids
Jarboe et al. (2013) reviewed the effects of carboxylic acids on microbial fermentation processes, highlighting the inhibition mechanisms of carboxylic acids on microbes. This research underscores the importance of understanding the interactions between carboxylic acid derivatives, such as 5-fluoro-1H-indole-6-carboxylic acid, and biocatalysts, which is crucial for optimizing fermentation processes in industrial biotechnology (Jarboe et al., 2013).
Microbial Degradation of Polyfluoroalkyl Chemicals
Liu and Avendaño (2013) reviewed studies on the microbial degradation of polyfluoroalkyl chemicals, emphasizing the environmental fate of perfluorinated carboxylic acids and their precursors. The findings point to the importance of understanding the biodegradation pathways of fluorinated compounds, such as 5-fluoro-1H-indole-6-carboxylic acid, in assessing their environmental impact and persistence (Liu & Avendaño, 2013).
Bioaccumulation of PFCAs
Conder et al. (2008) critically reviewed the bioaccumulation potential of perfluorinated carboxylates (PFCAs), comparing them with regulatory criteria and persistent lipophilic compounds. This research is pertinent to assessing the environmental and health risks of fluorinated compounds, including 5-fluoro-1H-indole-6-carboxylic acid, particularly their potential for bioaccumulation and ecological impacts (Conder et al., 2008).
特性
IUPAC Name |
5-fluoro-1H-indole-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h1-4,11H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWGWOQVFRKLAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470369 |
Source


|
| Record name | 5-fluoro-1H-indole-6-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1H-indole-6-carboxylic Acid | |
CAS RN |
908600-74-8 |
Source


|
| Record name | 5-Fluoro-1H-indole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=908600-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-fluoro-1H-indole-6-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

